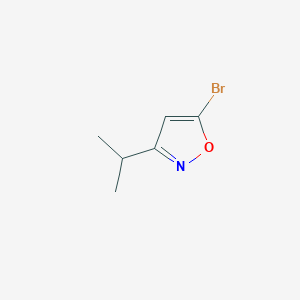

5-bromo-3-(propan-2-yl)-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIAPUUZPAHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile and Solvent Selection: 5-Bromo-3-isopropyl-1,2-oxazole

This technical guide details the solubility profile, physicochemical properties, and experimental characterization of 5-bromo-3-isopropyl-1,2-oxazole , a critical heterocyclic building block used frequently in the synthesis of TGR5 agonists, FXR modulators, and other bioactive small molecules.

Executive Summary

5-Bromo-3-isopropyl-1,2-oxazole (CAS: 1187386-07-3) is a lipophilic, electron-deficient heteroaromatic intermediate. Its solubility behavior is governed by the competition between the polar isoxazole core and the lipophilic isopropyl and bromo substituents.

-

Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).

-

Process Solvents: Toluene, 2-MeTHF (Green alternative).

-

Non-Solvents: Water (highly insoluble), dilute aqueous acids.

-

Critical Handling Note: Avoid prolonged exposure to strong aqueous bases (

) or nucleophilic solvents at high temperatures, as the C5-bromine atom renders the ring susceptible to nucleophilic attack or ring cleavage.

Physicochemical Characterization

To predict solubility behavior accurately, we must analyze the molecule's structural vectors.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | Low molecular weight facilitates dissolution in organic media. | |

| Molecular Weight | 190.04 g/mol | High diffusivity in solution. |

| LogP (Predicted) | ~2.4 – 2.8 | Lipophilic. Prefers non-polar to moderately polar organic solvents. |

| H-Bond Donors | 0 | Aprotic. Cannot donate H-bonds; relies on dipole-dipole interactions. |

| H-Bond Acceptors | 2 (N, O) | Weak acceptor. Soluble in protic solvents (MeOH) but prefers aprotic. |

| Dipole Moment | Moderate | The isoxazole ring creates a dipole, but the C5-Br counteracts it slightly. |

Structural Solubility Logic

The isopropyl group at C3 acts as a "grease ball," significantly enhancing solubility in non-polar hydrocarbons (hexane, heptane) compared to its methyl analogs. The bromine atom at C5 increases polarizability, making the compound highly soluble in chlorinated solvents (DCM, Chloroform) via halogen bonding and dispersion forces.

Empirical Solubility Matrix

The following data categorizes solvents based on their efficiency for dissolving 5-bromo-3-isopropyl-1,2-oxazole at

Class A: High Solubility (>100 mg/mL)

These are recommended for reaction media (e.g., lithiation, cross-coupling) and making stock solutions.

-

Dichloromethane (DCM): Excellent solubility due to polarizability match.

-

Tetrahydrofuran (THF): Ideal for lithiation reactions (e.g., halogen-metal exchange).

-

Ethyl Acetate (EtOAc): Standard solvent for extraction and chromatography.

-

Dimethylformamide (DMF) / DMSO: High solubility, but difficult to remove; use only for nucleophilic substitutions (

).

Class B: Moderate Solubility (10–50 mg/mL)

-

Methanol / Ethanol: Soluble, but the hydrophobic isopropyl group reduces affinity compared to water-miscible isoxazoles.

-

Hexanes / Heptane: Soluble, particularly upon warming. Often used as the mobile phase in chromatography (

in 10% EtOAc/Hexane). -

Toluene: Good solubility; excellent for Suzuki couplings requiring elevated temperatures.

Class C: Insoluble / Poor Solubility (<1 mg/mL)

-

Water: Highly insoluble.

-

1M HCl / NaOH: Insoluble. The compound is weakly basic (oxazole nitrogen), but protonation requires anhydrous strong acids (e.g., HCl in Dioxane).

Experimental Protocol: Gravimetric Solubility Determination

Standardized protocol to validate solubility for process scale-up.

Objective

Determine the saturation solubility (

Materials

-

Analyte: 5-Bromo-3-isopropyl-1,2-oxazole (>98% purity).

-

Solvent: HPLC grade (dry).

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, analytical balance.

Workflow (Self-Validating)

-

Supersaturation: Add excess compound (approx. 200 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Seal and agitate on an orbital shaker for 24 hours at

.-

Validation Check: Ensure solid is still visible. If all solid dissolves, add more until a precipitate persists.

-

-

Filtration: Stop agitation. Allow to settle for 1 hour. Withdraw supernatant and filter through a 0.45 µm PTFE filter (prevents undissolved micro-particles from skewing results).

-

Quantification (Gravimetric):

-

Pipette exactly

of filtrate into a pre-weighed tared vial ( -

Evaporate solvent under a gentle stream of nitrogen, then dry in vacuo for 2 hours.

-

Weigh the vial again (

).

-

-

Calculation:

Application in Synthesis: Solvent Selection Strategy

The choice of solvent for this intermediate dictates reaction success, particularly regarding the stability of the C5-Bromine bond.

Scenario 1: Lithium-Halogen Exchange

-

Reaction: Converting the C5-Br to C5-Li for nucleophilic addition.

-

Recommended Solvent: Anhydrous THF or 2-MeTHF .

-

Why: Ethers stabilize the lithium cation. 2-MeTHF is a greener alternative with a higher boiling point and lower water miscibility, making workup easier. Avoid chlorinated solvents (react with alkyl lithiums).

Scenario 2: Suzuki-Miyaura Coupling

-

Reaction: Coupling with aryl boronic acids.

-

Recommended Solvent: Toluene/Water (biphasic) or 1,4-Dioxane .

-

Why: The compound is stable in these non-nucleophilic media at

. Toluene dissolves the lipophilic isoxazole, while the aqueous phase solubilizes the inorganic base.

Scenario 3: Nucleophilic Substitution ( )

-

Reaction: Displacing Br with amines or thiols.

-

Recommended Solvent: Acetonitrile (ACN) or DMF .

-

Why: Polar aprotic solvents enhance the nucleophilicity of the attacking species.

Visualization: Decision Matrix & Workflow

Figure 1: Solubility Determination Workflow

Caption: Step-by-step gravimetric protocol for determining saturation solubility.

Figure 2: Solvent Selection for Synthesis

Caption: Decision matrix for selecting the optimal solvent based on the intended chemical transformation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408116, 5-Bromo-3-methyl-1,2-oxazole (Analogous Structure). Retrieved from [Link]

-

Pellicciari, R., et al. (2009). Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor. Journal of Medicinal Chemistry. (Context: Usage of 3-isopropyl-5-bromoisoxazole as a building block). Retrieved from [Link]

-

Hansen, T. V., et al. (2005). Reaction of Nitrile Oxides with Terminal Alkynes: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.[1] Journal of Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

using 5-bromo-3-(propan-2-yl)-1,2-oxazole in medicinal chemistry

This guide details the strategic application of 5-bromo-3-(propan-2-yl)-1,2-oxazole (also known as 5-bromo-3-isopropylisoxazole) in medicinal chemistry. It is designed for drug discovery scientists requiring high-fidelity protocols for scaffold diversification and bioisosteric replacement.

Content Type: Application Note & Technical Protocols Subject: Heterocyclic Building Blocks in Lead Optimization

Strategic Profile: The Scaffold Advantage

In modern drug design, the 5-bromo-3-isopropylisoxazole core serves two distinct strategic functions:

-

Bioisosteric Replacement: The isoxazole ring acts as a non-classical bioisostere for phenyl, pyridine, and ester functionalities. It offers a unique dipole moment (approx. 2.9 D) that can optimize binding interactions while reducing aromatic ring count (Fsp2 reduction).

-

The Isopropyl Anchor: Unlike a methyl or phenyl group, the C3-isopropyl moiety provides significant steric bulk (

-value ~ 0.76) and lipophilicity (+

Physicochemical Profile

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| Molecular Weight | 190.04 g/mol | Fragment-based discovery compatible. |

| ClogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Acceptors | 2 (N, O) | Interaction with Ser/Thr residues in binding pockets. |

| Reactivity | C5-Br > N-O Bond | C5 is activated for Pd-catalysis; N-O is labile to reduction. |

Reactivity Landscape & Decision Logic

The 5-bromo-3-isopropylisoxazole scaffold is a "divergent intermediate." The bromine at C5 allows for immediate cross-coupling, while the latent instability of the N-O bond allows the ring to serve as a masked 1,3-dicarbonyl equivalent (enaminone) after reduction.

Workflow Visualization

Figure 1: Divergent synthetic pathways for 5-bromo-3-isopropylisoxazole. The C5-Br is the primary handle for diversification, while ring opening provides access to acyclic pharmacophores.

Application Note I: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Challenge: 5-Bromoisoxazoles are electron-deficient heteroaryl halides. Standard conditions often lead to sluggish reactivity or hydrolytic side reactions due to the sensitivity of the isoxazole ring to strong bases at high temperatures.

Solution: Use of bulky, electron-rich phosphine ligands (e.g.,

Critical Optimization Parameters

-

Catalyst:

with -

Base: Potassium fluoride (KF) or Potassium phosphate (

) are preferred over carbonates ( -

Solvent: 1,4-Dioxane/Water (9:1) provides the optimal polarity for boronic acid solubility without compromising the isoxazole.

Application Note II: The "Masked Synthon" Strategy (Ring Cleavage)

Concept: The isoxazole ring is essentially a masked

-

Functionalization: First, couple the 5-bromo-3-isopropylisoxazole to a core scaffold (e.g., via Suzuki).

-

Unmasking: Cleave the N-O bond to reveal the acyclic

-amino enone. -

Recyclization: Condense with hydrazines or guanidines to form new heterocycles with the isopropyl group retained as a substituent.

Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Target: Synthesis of 3-isopropyl-5-(4-methoxyphenyl)isoxazole

Reagents:

-

5-Bromo-3-isopropylisoxazole (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

- (0.02 equiv)

- (0.04 equiv)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (10:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under argon flow, charge a reaction vial with 5-bromo-3-isopropylisoxazole (190 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol),

(18 mg), phosphine ligand (11 mg), and potassium phosphate (424 mg). -

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the mixture to 85°C for 4–6 hours. Note: Monitoring by LCMS is critical. The starting bromide absorbs weakly at 254 nm; monitor the product appearance.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). -

Expected Yield: 85–92%.

Protocol B: Molybdenum-Mediated Reductive Ring Cleavage

Target: Conversion to (Z)-4-amino-5-methyl-1-phenylhex-4-en-3-one (Enaminone)

Reagents:

-

5-Substituted-3-isopropylisoxazole (substrate from Protocol A)

-

Molybdenum hexacarbonyl (

) (0.5 equiv) -

Solvent: Acetonitrile/Water (15:1)

Step-by-Step Procedure:

-

Setup: Dissolve the isoxazole derivative (0.5 mmol) in Acetonitrile (5 mL) and Water (0.3 mL).

-

Catalyst Addition: Add

(66 mg, 0.25 mmol). -

Reaction: Reflux the mixture (

) for 2–4 hours. The reaction solution will turn dark. -

Validation: TLC will show the disappearance of the isoxazole spot and the appearance of a more polar, UV-active enaminone spot.

-

Workup: Filter the hot mixture through a Celite pad to remove molybdenum residues. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The resulting enaminone is often pure enough for subsequent cyclization steps.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst poisoning or oxidation. | Switch to |

| Debromination (Product is H-isoxazole) | Lower temperature to 60°C; switch solvent to THF/Water. | |

| Ring Cleavage during Coupling | Reducing conditions (e.g., Formate impurities). | Ensure base ( |

| Poor Solubility | Lipophilic isopropyl group. | Use DMF or DMAc as cosolvents for the coupling reaction. |

References

-

Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles.

- Context: Establishes the ligand system as essential for preventing side reactions in 5-bromoisoxazole couplings.

-

Source:

-

Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles.

- Context: Describes the reductive opening of the isoxazole ring to access enaminones, a key str

-

Source:

-

Palladium-Catalyzed Direct C-H Aryl

- Context: Provides alternative functionalization strategies for the isoxazole core if the bromine handle is not present.

-

Source:

The Versatile Virtuoso: 5-bromo-3-(propan-2-yl)-1,2-oxazole as a Premier Building Block for Complex Molecule Synthesis

Introduction: Unlocking Molecular Complexity with a Strategic Heterocycle

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tailored functions is ever-increasing. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, with the isoxazole ring being a particularly privileged scaffold.[1][2][3][4] Its unique electronic properties and metabolic stability make it a desirable component in drug design. This guide focuses on a particularly versatile building block: 5-bromo-3-(propan-2-yl)-1,2-oxazole . The strategic placement of a bromine atom at the 5-position provides a reactive handle for a diverse array of synthetic transformations, while the 3-isopropyl group offers a balance of steric and electronic influence, often enhancing solubility and modulating biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of 5-bromo-3-(propan-2-yl)-1,2-oxazole in the synthesis of complex molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic transformations, a thorough understanding of the physical properties and safe handling procedures for 5-bromo-3-(propan-2-yl)-1,2-oxazole is paramount.

Table 1: Physicochemical Properties of 5-bromo-3-(propan-2-yl)-1,2-oxazole (and related compounds)

| Property | Value | Source |

| Molecular Formula | C₆H₈BrNO | N/A |

| Molecular Weight | 190.04 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or low melting solid | General observation for similar compounds |

| Boiling Point | Not readily available; likely >200 °C at atm. pressure | N/A |

| Solubility | Soluble in most organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General observation |

Safety and Handling:

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5][6]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Synthesis of the Building Block: Crafting the Key

The efficient synthesis of the title compound is crucial for its application. A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[8][9][10] For 5-bromo-3-(propan-2-yl)-1,2-oxazole, a plausible synthetic route involves the reaction of dibromoformaldoxime with 3-methyl-1-butyne.

Protocol 1: Synthesis of 5-bromo-3-(propan-2-yl)-1,2-oxazole

Reaction Scheme: (CH₃)₂CH-C≡CH + Br₂C=NOH → 5-bromo-3-(propan-2-yl)-1,2-oxazole

Materials:

-

3-Methyl-1-butyne

-

Dibromoformaldoxime

-

Potassium bicarbonate (KHCO₃)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of 3-methyl-1-butyne (1.2 equivalents) and potassium bicarbonate (1.5 equivalents) in ethyl acetate and a small amount of water, add dibromoformaldoxime (1.0 equivalent) portion-wise at room temperature.[11]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-(propan-2-yl)-1,2-oxazole.

Causality of Experimental Choices:

-

Potassium bicarbonate: Acts as a mild base to facilitate the in-situ generation of the nitrile oxide from the dibromoformaldoxime and to neutralize the HBr formed during the reaction.

-

Two-phase system (Ethyl acetate/Water): The reaction is often performed in a two-phase system to aid in the removal of inorganic byproducts.

-

Portion-wise addition: Helps to control the concentration of the reactive nitrile oxide intermediate, minimizing potential side reactions.

The Cornerstone of Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the isoxazole ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.[12][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[14][15] In the context of our building block, it allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[16] The choice of ligand is crucial to facilitate these steps, with bulky, electron-rich phosphine ligands often being optimal.[17]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-bromo-3-(propan-2-yl)-1,2-oxazole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃·HBF₄) (2-10 mol%)

-

A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-3-(propan-2-yl)-1,2-oxazole, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, dissolve the palladium catalyst and the phosphine ligand in the anhydrous solvent.

-

Add the catalyst/ligand solution to the Schlenk flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoisoxazole Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃·HBF₄ (10) | K₃PO₄ (3) | Dioxane | 100 | 85 | [17] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 92 | General Protocol |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | DME | 85 | 78 | [6] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the isoxazole core.[18][19] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Mechanism Insight: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[17]

Materials:

-

5-bromo-3-(propan-2-yl)-1,2-oxazole (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

A base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask, add 5-bromo-3-(propan-2-yl)-1,2-oxazole, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 90 | [20] |

| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 85 | [17] |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 88 | General Protocol |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of N-arylated isoxazoles.[1][12][21][22][23]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[21] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, particularly with less reactive amines.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

-

5-bromo-3-(propan-2-yl)-1,2-oxazole (1.0 equiv)

-

Amine (primary or secondary) (1.2-1.5 equiv)

-

Pd₂(dba)₃ (1-3 mol%)

-

A suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos) (2-6 mol%)

-

A strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

-

Add the 5-bromo-3-(propan-2-yl)-1,2-oxazole and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (2) | Toluene | 100 | 90 | [24] |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 85 | [24] |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOt-Bu (2) | Toluene | 90 | 95 | General Protocol |

Beyond Cross-Coupling: Expanding the Synthetic Toolkit

While palladium-catalyzed reactions are central to the functionalization of 5-bromo-3-(propan-2-yl)-1,2-oxazole, other transformations further expand its utility as a building block.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the isoxazole ring can facilitate nucleophilic aromatic substitution (SNAAr) at the C5 position, particularly with strong nucleophiles.[25][26][27][28]

Mechanism Insight: The SNAAr reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (bromide) to form a Meisenheimer-like intermediate. The negative charge is stabilized by the heteroatoms in the ring. Subsequent elimination of the bromide ion restores the aromaticity.[29]

Materials:

-

5-bromo-3-(propan-2-yl)-1,2-oxazole (1.0 equiv)

-

Sodium methoxide (NaOMe) (1.5-2.0 equiv)

-

Anhydrous methanol (MeOH) or a polar aprotic solvent like DMF

Procedure:

-

Dissolve 5-bromo-3-(propan-2-yl)-1,2-oxazole in the anhydrous solvent in a round-bottom flask.

-

Add sodium methoxide portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring by TLC.

-

Cool the reaction and carefully quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.

Halogen-Metal Exchange and Subsequent Functionalization

Halogen-metal exchange, typically using an organolithium reagent, provides a powerful method to generate a nucleophilic isoxazolyl species that can react with a variety of electrophiles.[5][30][31][32][33]

Mechanism Insight: The reaction involves the exchange of the bromine atom with a lithium atom, driven by the formation of a more stable organolithium species. This reaction is typically performed at very low temperatures to prevent side reactions. The resulting lithiated isoxazole is a potent nucleophile.

Figure 3: Workflow for halogen-metal exchange and electrophilic trapping.

Materials:

-

5-bromo-3-(propan-2-yl)-1,2-oxazole (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv)

Procedure:

-

Dissolve 5-bromo-3-(propan-2-yl)-1,2-oxazole in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile dropwise and continue stirring at -78 °C for 1-2 hours.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

Ring-Opening and Transformation

The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive conditions, providing access to β-aminoenones, which are themselves versatile synthetic intermediates.[34]

Materials:

-

5-substituted-3-isopropylisoxazole (1.0 equiv)

-

Molybdenum hexacarbonyl (Mo(CO)₆) (1.2 equiv)

-

Acetonitrile and water

Procedure:

-

In a flask, dissolve the 5-substituted-3-isopropylisoxazole and molybdenum hexacarbonyl in a mixture of acetonitrile and water.

-

Heat the mixture to reflux for 4-8 hours.

-

Cool the reaction and filter to remove insoluble materials.

-

Concentrate the filtrate and extract the product with an organic solvent.

-

Dry and concentrate the organic layer, and purify the resulting β-aminoenone by chromatography.

Conclusion and Future Outlook

5-bromo-3-(propan-2-yl)-1,2-oxazole stands out as a highly valuable and versatile building block in the synthesis of complex organic molecules. Its strategic bromination allows for a wide range of functionalization through robust and well-established palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and organometallic transformations. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this key intermediate. As the quest for novel therapeutics and advanced materials continues, the creative application of such strategic building blocks will undoubtedly play a pivotal role in driving innovation and discovery.

References

-

Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

IDEALS - University of Illinois. [Link]

-

Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. [Link]

-

Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Synthesis of 5-bromo-3-methyltropono[d] isoxazole. ResearchGate. [Link]

- CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.

-

Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-

Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed. [Link]

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]

-

IJPCBS 2013, 3(2), 294-304 Jayaroopa et al. ISSN: 2249-9504. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip - TCNJ. [Link]

-

Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives. ResearchGate. [Link]

-

Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Organic Chemistry Portal. [Link]

-

Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

-

Reductive ring opening of isoxazoles with Mo(CO)6 and water. RSC Publishing. [Link]

-

(PDF) Isoxazoles: Molecules with potential medicinal properties. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Studies on the Synthesis of Some Functionalized Azaheterocycles through Oxidative Ring Opening/Ring Closing by Reductive Amination. Repository of the Academy's Library. [Link]

-

Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles. PMC - NIH. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. ideals.illinois.edu [ideals.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]

- 8. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. diva-portal.org [diva-portal.org]

- 15. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 25. Lab Reporter [fishersci.se]

- 26. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

- 28. learninglink.oup.com [learninglink.oup.com]

- 29. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 31. joss.tcnj.edu [joss.tcnj.edu]

- 32. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]

- 33. researchgate.net [researchgate.net]

- 34. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

scale-up synthesis of 5-bromo-3-isopropyl-1,2-oxazole

An In-Depth Guide to the Scale-Up Synthesis of 5-Bromo-3-Isopropyl-1,2-Oxazole

Abstract: 5-Bromo-3-isopropyl-1,2-oxazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis on a laboratory scale is achievable through several established methods; however, transitioning to a kilogram-scale production presents significant challenges related to process safety, reaction control, and product purity. This application note provides a comprehensive guide for researchers, chemists, and process development professionals on two robust and scalable synthetic routes. We delve into the underlying chemical principles, provide detailed step-by-step protocols for both lab and kilogram scales, and address critical aspects of process safety, purification, and quality control. The two primary strategies discussed are: 1) Cyclocondensation followed by direct bromination of an isoxazolone intermediate, and 2) A Sandmeyer-type reaction sequence starting from a 5-aminoisoxazole precursor. By explaining the causality behind experimental choices and outlining self-validating protocols, this guide aims to equip scientists with the necessary knowledge for the safe and efficient scale-up synthesis of this important intermediate.

Introduction and Strategic Overview

The isoxazole ring is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. The title compound, 5-bromo-3-isopropyl-1,2-oxazole, serves as a versatile intermediate, allowing for further functionalization at the 5-position through various cross-coupling reactions.

Scaling the synthesis of any chemical entity requires a shift in mindset from simple execution to process optimization and risk mitigation. The primary challenges in scaling up the synthesis of 5-bromo-3-isopropyl-1,2-oxazole include:

-

Exothermic Events: Both bromination and diazotization reactions can be highly exothermic, requiring precise temperature control to prevent runaway reactions.

-

Hazardous Reagents: The use of liquid bromine or diazonium salts necessitates stringent safety protocols and specialized equipment.[1][2]

-

Impurity Profile: Side reactions can become more prevalent on a larger scale, complicating purification and impacting the final product's quality.

-

Material Handling: Managing large volumes of corrosive and toxic materials requires robust engineering controls.[2][3]

This guide presents two distinct, scalable synthetic pathways, each with its own set of advantages and challenges, allowing organizations to select the most appropriate route based on their equipment, safety infrastructure, and cost considerations.

Critical Process Safety Management

Before attempting any scale-up synthesis involving hazardous reagents, a thorough risk assessment is mandatory. The two routes described involve reagents and intermediates with significant safety implications.

Hazards of Brominating Agents

Liquid bromine is highly corrosive, toxic upon inhalation, and a strong oxidizing agent that can cause severe chemical burns.[2][3] N-Bromosuccinimide (NBS), while easier to handle as a solid, is also a strong oxidizer and can release bromine.

Key Safety Controls:

-

Engineering: All manipulations of liquid bromine must be conducted in a well-ventilated fume hood or a closed-reactor system equipped with a scrubber to neutralize bromine vapors.[1][2]

-

Materials: Ensure all equipment, including reactors, transfer lines, and seals, are compatible with bromine. Borosilicate glass and PVDF are recommended materials.[1] Avoid incompatible materials like aluminum.[1]

-

Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, closed-toe shoes, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[2] For large-scale operations, respiratory protection with appropriate cartridges may be necessary.[1]

-

Spill Management: Have a spill kit readily available containing a neutralizing agent such as 1 M sodium carbonate or sodium thiosulfate solution.[3]

Thermal Instability of Diazonium Salts

Aryl diazonium salts, key intermediates in the Sandmeyer reaction, are notoriously unstable and can decompose explosively, especially in a dry, isolated state.[4]

Key Safety Controls:

-

In Situ Generation: Diazonium salts should always be generated and used in situ in a cold solution without isolation.

-

Temperature Control: The diazotization reaction is highly exothermic and must be maintained at a low temperature (typically 0–5 °C) to prevent uncontrolled decomposition. This requires a reactor with efficient cooling capacity and a reliable temperature monitoring system.

-

Controlled Addition: Reagents, particularly sodium nitrite, must be added slowly and sub-surface to the acidic amine solution to manage the exotherm and prevent localized high concentrations.

Synthetic Strategy 1: Cyclocondensation and Vilsmeier-Haack Halogenation

This strategy involves the initial formation of the isoxazole ring system followed by the introduction of the bromine atom. It avoids the use of diazonium salts but requires careful handling of phosphorus oxychloride and subsequent bromination.

Mechanistic Rationale and Workflow

The synthesis begins with the condensation of ethyl 4-methyl-3-oxopentanoate with hydroxylamine to form 3-isopropylisoxazol-5(4H)-one. This intermediate is then subjected to a Vilsmeier-Haack type reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generates a Vilsmeier reagent.[5][6][7] This reagent converts the isoxazolone into a more reactive 5-chloro-3-isopropyl-1,2-oxazole intermediate. The final step is a halogen exchange reaction to yield the desired 5-bromo product.

Process Workflow Diagram

Caption: Workflow for Strategy 1 via Vilsmeier-Haack halogenation.

Experimental Protocols

Protocol 3.3.1: Laboratory Scale (~50 g)

-

Step 1: Synthesis of 3-Isopropylisoxazol-5(4H)-one

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-methyl-3-oxopentanoate (79 g, 0.5 mol), hydroxylamine hydrochloride (42 g, 0.6 mol), sodium acetate (49 g, 0.6 mol), and ethanol (500 mL).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add water (500 mL) to the residue and extract with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product as an oil. (Expected yield: ~60-65 g).

-

-

Step 2 & 3: One-Pot Chlorination and Bromination

-

In a 1 L three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (115 g, 0.75 mol) dropwise to chilled (0-5 °C) dimethylformamide (55 g, 0.75 mol). Stir for 30 minutes at this temperature.

-

Add a solution of crude 3-isopropylisoxazol-5(4H)-one (63.5 g, 0.45 mol) in DMF (100 mL) dropwise to the Vilsmeier reagent, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 250 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. To the crude 5-chloro intermediate, add sodium bromide (62 g, 0.6 mol) and acetone (500 mL).

-

Heat the mixture to reflux and stir for 12-18 hours.

-

Cool the mixture, filter off the salts, and concentrate the filtrate. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-bromo-3-isopropyl-1,2-oxazole.[8][9]

-

Protocol 3.3.2: Kilogram Scale (~2.5 kg)

-

Step 1: Synthesis of 3-Isopropylisoxazol-5(4H)-one

-

Charge a 50 L glass-lined reactor with ethyl 4-methyl-3-oxopentanoate (4.0 kg, 25.3 mol), hydroxylamine hydrochloride (2.1 kg, 30.3 mol), sodium acetate (2.5 kg, 30.3 mol), and ethanol (25 L).

-

Heat the reactor contents to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor for completion via in-process control (IPC) by HPLC.

-

Once complete, cool the reactor to 40-50 °C and distill off the ethanol under vacuum.

-

Add water (25 L) and ethyl acetate (20 L). Stir and allow the layers to separate. Drain the aqueous layer.

-

Wash the organic layer with brine (10 L), then concentrate the organic layer under vacuum to obtain the crude product.

-

-

Step 2 & 3: One-Pot Chlorination and Bromination

-

Charge a separate, clean, and dry 50 L reactor with dimethylformamide (2.8 kg, 38.3 mol) and cool the jacket to -5 °C.

-

Add phosphorus oxychloride (5.9 kg, 38.3 mol) via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes.

-

Add a solution of crude 3-isopropylisoxazol-5(4H)-one (from Step 1, ~3.2 kg, 22.7 mol) in DMF (5 L) to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to 20-25 °C and hold for 3-4 hours (monitor by IPC).

-

In a separate 100 L reactor, prepare a quench of crushed ice/water (50 kg).

-

Slowly transfer the reaction mixture into the quench reactor, keeping the quench temperature below 20 °C.

-

Extract the aqueous mixture with dichloromethane (2 x 20 L).

-

Charge the combined organic layers back to the 50 L reactor, add sodium bromide (3.1 kg, 30.3 mol) and acetone (25 L).

-

Heat to reflux and hold for 18-24 hours (monitor by IPC).

-

Cool to room temperature, filter the batch through a nutsche filter to remove inorganic salts, and wash the cake with acetone.

-

Concentrate the filtrate under vacuum. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent like heptane.

-

Data Summary Table

| Reagent/Product | M.W. | Lab Scale (g) | K-Scale (kg) | Moles (K-Scale) | Molar Eq. |

| Ethyl 4-methyl-3-oxopentanoate | 158.20 | 79 | 4.0 | 25.3 | 1.0 |

| Hydroxylamine HCl | 69.49 | 42 | 2.1 | 30.3 | 1.2 |

| Sodium Acetate | 82.03 | 49 | 2.5 | 30.3 | 1.2 |

| POCl₃ | 153.33 | 115 | 5.9 | 38.3 | 1.5 (vs SM) |

| DMF | 73.09 | 55 | 2.8 | 38.3 | 1.5 (vs SM) |

| Sodium Bromide | 102.89 | 62 | 3.1 | 30.3 | 1.2 (vs SM) |

| 5-Bromo-3-isopropyl-1,2-oxazole | 204.05 | ~55-65 (est.) | ~2.5-3.0 (est.) | ~12.3-14.7 | ~50-60% |

Synthetic Strategy 2: Diazotization and Sandmeyer Reaction

This classic organometallic route offers an alternative that may provide a cleaner product profile, avoiding chlorinated intermediates. It relies on the well-established Sandmeyer reaction to introduce the bromine atom.[10][11][12]

Mechanistic Rationale and Workflow

This synthesis begins by forming 3-isopropyl-5-aminoisoxazole. The regioselectivity of the initial cyclocondensation to form the 5-amino isomer is controlled by reaction conditions such as pH and temperature.[13] The resulting 5-aminoisoxazole is then diazotized using sodium nitrite in a strong acid (hydrobromic acid), converting the amino group into a diazonium salt (-N₂⁺).[4] This highly reactive intermediate is not isolated but is immediately treated with a copper(I) bromide catalyst. A single-electron transfer from Cu(I) to the diazonium salt initiates a radical mechanism, releasing nitrogen gas and forming an aryl radical, which then abstracts a bromine atom from the copper(II) species to yield the final product.[12][14]

Process Workflow Diagram

Caption: Workflow for Strategy 2 via Sandmeyer reaction.

Experimental Protocols

Protocol 4.3.1: Laboratory Scale (~50 g)

-

Step 1: Synthesis of 3-Isopropyl-5-aminoisoxazole

-

In a 1 L flask, dissolve 4-methyl-3-oxopentanenitrile (55.5 g, 0.5 mol) and hydroxylamine hydrochloride (38 g, 0.55 mol) in water (500 mL).

-

Adjust the pH to >8 by the careful addition of 50% aqueous sodium hydroxide.

-

Heat the mixture to 100 °C and stir for 3-5 hours, monitoring by TLC.[13]

-

Cool the reaction to room temperature. The product may precipitate. If not, extract with ethyl acetate (3 x 200 mL).

-

Combine organic layers (or dissolve the filtered solid in ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to give the crude amine.

-

-

Step 2 & 3: Diazotization and Sandmeyer Reaction

-

To a 1 L three-neck flask equipped with a mechanical stirrer and thermometer, add 48% hydrobromic acid (250 mL). Cool to 0 °C in an ice-salt bath.

-

Add the crude 3-isopropyl-5-aminoisoxazole (63 g, 0.45 mol) portion-wise, keeping the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (34 g, 0.495 mol) in water (70 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the temperature remains between 0-5 °C. Stir for an additional 30 minutes after addition.

-

In a separate 2 L flask, prepare a solution of copper(I) bromide (13 g, 0.09 mol) in 48% HBr (100 mL) at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with ethyl acetate (3 x 300 mL).

-

Combine the organic layers and wash sequentially with 1 M NaOH (200 mL) and brine (200 mL).

-

Dry over sodium sulfate, concentrate, and purify by column chromatography or vacuum distillation.

-

Protocol 4.3.2: Kilogram Scale (~2.5 kg)

-

Step 1: Synthesis of 3-Isopropyl-5-aminoisoxazole

-

Charge a 50 L reactor with water (25 L), 4-methyl-3-oxopentanenitrile (2.8 kg, 25.2 mol), and hydroxylamine hydrochloride (1.9 kg, 27.7 mol).

-

Adjust the pH to 8.5-9.0 with 50% NaOH solution, monitoring temperature.

-

Heat the reactor to 95-100 °C and hold for 4-6 hours (monitor by IPC).

-

Cool the reactor to 10-15 °C. The product should crystallize.

-

Filter the slurry, wash the cake with cold water (2 x 5 L), and dry the product under vacuum at 40 °C.

-

-

Step 2 & 3: Diazotization and Sandmeyer Reaction

-

Charge a 50 L glass-lined reactor with 48% hydrobromic acid (12.5 L) and cool the jacket to -5 °C.

-

Charge the dried 3-isopropyl-5-aminoisoxazole (from Step 1, ~3.2 kg, 22.8 mol) in portions, ensuring the internal temperature stays below 5 °C.

-

In a separate vessel, dissolve sodium nitrite (1.7 kg, 24.6 mol) in water (3.5 L).

-

Using a dosing pump, add the nitrite solution sub-surface to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C. Hold for 30 minutes after addition.

-

In a separate 100 L reactor, charge copper(I) bromide (0.65 kg, 4.5 mol) and 48% HBr (5 L), and cool to 0-5 °C.

-

Slowly transfer the diazonium salt solution into the copper catalyst slurry. The rate of transfer should be controlled to manage gas evolution and maintain the temperature below 10 °C.

-

Once the transfer is complete, allow the mixture to warm to 20-25 °C and stir for 2 hours.

-

Add ethyl acetate (25 L), stir, and separate the layers.

-

Wash the organic layer with 1 M NaOH (15 L) followed by brine (15 L).

-

Concentrate the organic layer under vacuum. Purify the resulting crude oil by vacuum distillation.

-

Data Summary Table

| Reagent/Product | M.W. | Lab Scale (g) | K-Scale (kg) | Moles (K-Scale) | Molar Eq. |

| 4-Methyl-3-oxopentanenitrile | 111.16 | 55.5 | 2.8 | 25.2 | 1.0 |

| Hydroxylamine HCl | 69.49 | 38 | 1.9 | 27.7 | 1.1 |

| Sodium Nitrite | 69.00 | 34 | 1.7 | 24.6 | 1.1 (vs amine) |

| Copper(I) Bromide | 143.45 | 13 | 0.65 | 4.5 | 0.2 (vs amine) |

| 5-Bromo-3-isopropyl-1,2-oxazole | 204.05 | ~60-70 (est.) | ~2.8-3.3 (est.) | ~13.7-16.2 | ~60-70% |

Large-Scale Purification and Quality Control

Transitioning from lab to plant scale often requires a shift from chromatography to more robust purification methods.

-

Crystallization: This is the preferred method for large-scale purification. A thorough solvent screen should be conducted to find a system that provides good recovery and effectively rejects key impurities. For 5-bromo-3-isopropyl-1,2-oxazole, which is likely an oil or low-melting solid, crystallization may involve forming a salt or derivative if the final product is not amenable. Alternatively, cooling a solution in a non-polar solvent like heptane or hexane may induce crystallization.

-

Vacuum Distillation: As a moderately volatile compound, vacuum distillation is a highly effective method for purification on a multi-kilogram scale and can remove non-volatile impurities and residual solvents.

-

Quality Control: The final product must be analyzed to ensure it meets specifications. Standard analytical techniques include:

-

¹H and ¹³C NMR: To confirm the structure and identify any major organic impurities.

-

GC-MS or LC-MS: To confirm the mass and identify trace-level impurities.

-

HPLC or GC: To determine purity (typically >98%).

-

Karl Fischer Titration: To determine water content.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in isoxazole formation (Both Routes) | Incomplete reaction; incorrect pH (Route 2); degradation of starting material. | Increase reaction time/temperature. For Route 2, carefully monitor and maintain pH > 8. Ensure starting materials are of high quality. |

| Incomplete Diazotization (Route 2) | Insufficient acid or sodium nitrite; temperature too high causing decomposition. | Ensure at least 2 equivalents of strong acid are used. Maintain strict temperature control (0-5 °C). Check the purity of the sodium nitrite. |

| Formation of Phenolic Impurity (Route 2) | Diazonium salt reacting with water before the Sandmeyer reaction. | Ensure the diazonium salt solution is kept cold and is added promptly to the cold copper(I) bromide solution. |

| Dark-colored product | Tar formation due to uncontrolled exotherms; residual copper salts. | Improve temperature control during reactive steps. For Route 2, ensure the workup includes a wash with a mild reducing agent (e.g., sodium bisulfite) or an ammonia solution to remove copper. |

| Difficulty with Purification | Presence of closely-related impurities. | Re-evaluate the purification method. If crystallization fails, high-vacuum distillation is the next best option. For chromatography, try different solvent systems or silica alternatives. |

Conclusion

The is a challenging but manageable process. Both the Vilsmeier-Haack and Sandmeyer routes offer viable pathways to the target molecule on a kilogram scale.

-

Strategy 1 (Vilsmeier-Haack) has the advantage of avoiding highly unstable diazonium intermediates but involves the use of corrosive POCl₃ and may lead to chlorinated byproducts that require careful separation.

-

Strategy 2 (Sandmeyer) is a more direct route to the bromo-compound and often provides a cleaner product profile, but it requires rigorous control over the low-temperature diazotization step to ensure safety and efficiency.

The choice between these methods will depend on the specific capabilities and safety infrastructure of the manufacturing facility. In either case, a successful scale-up campaign hinges on a thorough understanding of the reaction mechanisms, meticulous process control, and an unwavering commitment to safety.

References

- YouTube. (2024).

- Smolecule. (2023). 5-Methyl-3-(3-bromopropyl)isoxazole.

- CLEAPSS Science. Student safety sheets 55 Bromine.

- Ecreee. (2026). Bromine Gas: Uses, Risks, and Safety Guidelines in 2025.

- ResearchGate. Synthesis of isoxazoles and isoxazolines on gram‐scale.

- MDPI. (2025).

- Unknown Source. Standard Operating Procedure.

- CDC. (2024). Bromine | Chemical Emergencies.

- PMC. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.

- ACS Publications. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines | The Journal of Organic Chemistry.

- Unknown Source. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.

- ResearchGate. Synthesis of 5-bromo-3-methyltropono[d] isoxazole.

- Unknown Source. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent.

- Wikipedia. Sandmeyer reaction.

- Google Patents. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

- MDPI. (2024).

- Wikipedia. Vilsmeier–Haack reaction.

- MDPI.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.

- MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- YouTube. (2025). Sandmeyer Reaction.

- PMC. Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines.

- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

- PMC. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Master Organic Chemistry. (2018).

- Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.

- Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- PrepChem.com. Synthesis of (1) 3-Phenyl-5-isoxazolone.

- PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

- ResearchGate. Reactions of 3(5)

- PMC.

- Organic Chemistry Portal.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 3. science.cleapss.org.uk [science.cleapss.org.uk]

- 4. Diazotisation [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Buy 5-Methyl-3-(3-bromopropyl)isoxazole [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 14. youtube.com [youtube.com]

Application Notes & Protocols: Unlocking the Therapeutic Potential of 5-Bromo-3-isopropyl-1,2-oxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2-oxazole (isoxazole) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, yet promising, subclass: 5-bromo-3-isopropyl-1,2-oxazole derivatives. The strategic incorporation of a bromine atom at the 5-position and an isopropyl group at the 3-position is a rational design choice aimed at modulating lipophilicity, metabolic stability, and target engagement. The bromine atom, a halogen, can enhance antibacterial activity and participate in halogen bonding with biological targets, while the isopropyl group provides a small, lipophilic moiety that can probe hydrophobic pockets in enzymes and receptors.[3]

This document serves as a comprehensive technical guide, providing a plausible synthetic strategy and detailed protocols for the systematic in vitro evaluation of this compound class. We will explore the causality behind experimental choices, ensuring each protocol functions as a self-validating system to empower researchers in their quest for novel therapeutic agents.

Section 1: Rationale and Synthesis

The Isoxazole Scaffold: A Privileged Structure

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and the ability to act as both a hydrogen bond acceptor and a weak base, facilitating interactions with a wide array of biological targets.[2] The modification of the isoxazole structure is a proven strategy for developing novel therapeutics with improved potency and reduced toxicity.[5]

Proposed Synthesis of 5-Bromo-3-isopropyl-1,2-oxazole

While specific literature on the synthesis of 5-bromo-3-isopropyl-1,2-oxazole is not abundant, a robust and versatile method can be proposed based on established 1,3-dipolar cycloaddition reactions. This common approach involves the reaction of a nitrile oxide with an alkyne.

A plausible route begins with the generation of a nitrile oxide from an oxime, which then reacts with a bromo-substituted alkyne.

Protocol: Synthesis of 5-Bromo-3-isopropyl-1,2-oxazole

-

Step 1: Oxime Formation. React isobutyraldehyde with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an alcoholic solvent. This reaction forms isobutyraldoxime.

-

Step 2: In Situ Generation of Nitrile Oxide. The isobutyraldoxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride. This intermediate is then treated with a non-nucleophilic base, such as triethylamine (Et₃N), to generate isobutyronitrile oxide in situ.

-

Step 3: 1,3-Dipolar Cycloaddition. The freshly generated nitrile oxide is immediately reacted with bromoacetylene in a suitable solvent. The cycloaddition reaction forms the desired 5-bromo-3-isopropyl-1,2-oxazole ring.

-

Step 4: Purification. The crude product is purified using standard techniques like column chromatography on silica gel to yield the final compound. Characterization should be confirmed by NMR, IR, and mass spectrometry.[1]

This synthetic approach is highly adaptable, allowing for the creation of a library of derivatives by modifying the starting aldehyde.

Section 2: Biological Activity Screening Workflow

A tiered screening approach is the most efficient method for evaluating novel compounds. This workflow prioritizes broad, cost-effective assays to identify initial "hits," which are then subjected to more detailed, mechanism-focused studies.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Data Presentation

Table 2: Exemplary Antimicrobial Activity (MIC) of Isoxazole Derivatives

| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

|---|---|---|---|

| BPI-001 | (Parent Compound) | 64 | >128 |

| BPI-002 | 4-fluoro-phenyl | 32 | 128 |

| BPI-003 | 3-chloro-phenyl | 16 | 64 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Section 5: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have been reported to possess anti-inflammatory properties, often evaluated using in vitro models before proceeding to more complex in vivo studies. [4][6]

Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity. [4] Causality: Anti-inflammatory drugs can stabilize proteins, preventing their denaturation. This assay provides a simple, preliminary screen for this specific mechanism.

Self-Validation: The assay includes a control (no compound) and a positive control using a standard anti-inflammatory drug like Diclofenac sodium.

Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v).

-

Phosphate Buffered Saline (PBS, pH 6.4).

-

Test compounds dissolved in DMSO.

-

Diclofenac sodium (positive control).

Step-by-Step Methodology:

-

Reaction Mixture: In separate tubes, prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of the BSA solution.

-

Incubation (1): Incubate the tubes at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

-

Cooling: Cool the tubes to room temperature.

-

Absorbance Reading: Measure the turbidity (as an indicator of denaturation) by reading the absorbance at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation

Table 3: Exemplary Anti-inflammatory Activity of Isoxazole Derivatives

| Compound ID | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|---|

| BPI-001 | 100 | 45.3 ± 3.5 |

| 250 | 68.1 ± 4.2 | |

| BPI-002 | 100 | 52.8 ± 4.1 |

| 250 | 75.4 ± 5.0 | |

| Diclofenac | 100 | 85.2 ± 2.9 |

| | 250 | 92.6 ± 1.8 |

References

-

ResearchGate. (n.d.). Synthesis of 5-bromo-3-methyltropono[d] isoxazole. ResearchGate. [Link]

-

Kumar, M., Kumar, V., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(1). [Link]

-

Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3). [Link]

-

Bhalgat, C. M., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

Patel, H. R., & Patel, V. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate. [Link]

-

Rao, V. U., et al. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

ResearchGate. (2025). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

-

Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]

-

Ali, B., et al. (2022). Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Baghdad Science Journal. [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

Asija, S., & Asija, S. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. [Link]

-

ChemSynthesis. (2025). 5-bromo-3-(4-nitrophenyl)isoxazole. Chemical Synthesis Database. [Link]

-

Mondal, S. K., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemistry & Biology Interface. [Link]

-

Kumar, M., Kumar, V., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

-

Bentham Science. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science Publisher. [Link]

-

SPHINX Knowledge House. (n.d.). International Journal of ChemTech Research. [Link]

Sources

Application Notes & Protocols for 5-bromo-3-(propan-2-yl)-1,2-oxazole

A Guide for Advanced Research & Development

Introduction: Unlocking the Potential of a Privileged Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] These five-membered aromatic heterocycles, containing adjacent nitrogen and oxygen atoms, offer a unique combination of electronic properties, metabolic stability, and the capacity for diverse molecular interactions with biological targets.[3][4] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6]

This guide focuses on a specific, functionalized derivative: 5-bromo-3-(propan-2-yl)-1,2-oxazole . The strategic placement of a bromine atom at the 5-position and an isopropyl group at the 3-position makes this compound a particularly versatile tool for researchers.

-

The Isopropyl Group: This bulky, lipophilic moiety can influence the compound's binding affinity and selectivity for protein targets, potentially enhancing its pharmacological profile.

-

The Bromo Group: This halogen serves two critical functions. Firstly, it can act as a key pharmacophoric element, participating in halogen bonding with biological receptors. Secondly, and perhaps more importantly for drug development, it serves as a reactive handle for synthetic diversification, enabling its use as a foundational building block in medicinal chemistry campaigns.

This document provides a comprehensive overview of the properties of 5-bromo-3-(propan-2-yl)-1,2-oxazole, along with detailed protocols for its application in two primary research domains: as a novel agent for biological screening and as a versatile intermediate for chemical synthesis.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for safe and effective experimental design.

Chemical Properties

| Property | Value (Predicted/Inferred) | Source/Justification |

| CAS Number | Not explicitly found; similar structures exist. | Inferred from related compounds. |

| Molecular Formula | C₆H₈BrNO | Based on chemical structure. |

| Molecular Weight | 190.04 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | General property of similar small organic molecules. |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol, Dichloromethane. | Typical for small, moderately polar organic molecules. |

| InChI Key | (Not available) | Can be generated from the definitive structure. |

Safety & Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related bromo-isoxazoles suggests the following precautions are mandatory.[7][8]

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles. Work within a certified chemical fume hood.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[8]

Plausible Synthesis and Characterization